molecular formula C17H13N5O2S B2569587 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034504-15-7

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2569587
CAS No.: 2034504-15-7
M. Wt: 351.38
InChI Key: OVVOEQQFUHPCLH-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound featuring a quinoxaline core linked to a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Quinoxaline Moiety: The quinoxaline ring is introduced through a nucleophilic substitution reaction, where the thienopyrimidine intermediate reacts with a quinoxaline derivative.

    Final Coupling: The final product is obtained by coupling the intermediate with an ethylamine derivative under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds like 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine share a similar core structure but lack the quinoxaline moiety.

    Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxamide are structurally related but do not contain the thienopyrimidine ring.

Uniqueness

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is unique due to the combination of the thienopyrimidine and quinoxaline structures. This dual functionality provides a broader range of chemical reactivity and potential biological activity compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-16(14-9-19-11-3-1-2-4-12(11)21-14)18-6-7-22-10-20-13-5-8-25-15(13)17(22)24/h1-5,8-10H,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVOEQQFUHPCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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